3-Methyl-4-propyloctane
Description
General Context of Branched Hydrocarbons in Contemporary Chemical Science
Branched hydrocarbons, a major class of organic compounds, are pivotal in modern chemical science. fiveable.methoughtco.com Unlike their straight-chain counterparts, these molecules feature alkyl groups attached to a central carbon chain, a structural characteristic that significantly influences their physical and chemical properties. fiveable.meopentextbc.ca This branching is of particular importance in the petroleum industry, where branched alkanes are valued for their role in producing high-quality fuels. thoughtco.com The process of isomerization, which converts linear alkanes into their branched isomers, is a key strategy for enhancing the octane (B31449) number of gasoline, thereby improving engine performance and efficiency. tandfonline.com
Branched alkanes are hydrocarbons containing only carbon and hydrogen atoms, with carbons connected by single bonds. thoughtco.com Their general formula is CnH2n+2. unacademy.comvedantu.com The presence of branches, such as methyl or ethyl groups, distinguishes them from linear alkanes. thoughtco.com
Significance of Alkane Isomers in Fundamental Chemical Research
Alkane isomers, molecules with the same molecular formula but different structural arrangements, are fundamental to the study of organic chemistry. fiveable.meck12.org The existence of isomers, such as butane (B89635) and its branched counterpart isobutane (B21531) (2-methylpropane), demonstrates how a simple change in atomic arrangement can lead to distinct physical properties. ck12.orglibretexts.org For instance, branched-chain alkanes tend to have lower boiling points than their straight-chain isomers due to a smaller surface area, which results in weaker van der Waals forces between molecules. newworldencyclopedia.org
Definition and Structural Classification of 3-Methyl-4-propyloctane within the Broader Scope of Branched Alkanes
This compound is a specific branched alkane with the molecular formula C12H26. Its structure is defined by an eight-carbon chain (octane) that serves as the backbone. A methyl group (-CH3) is attached to the third carbon atom of this chain, and a propyl group (-CH2CH2CH3) is bonded to the fourth carbon atom.
According to the IUPAC (International Union of Pure and Applied Chemistry) system of nomenclature, the name "this compound" precisely describes this structure. ck12.org This systematic naming convention ensures that every organic compound has a unique and unambiguous name from which its structure can be derived. lumenlearning.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| Boiling Point | 197°C |
| Density | 0.7617 g/cm³ |
| Refractive Index | 1.4263 |
Data sourced from ChemicalBook and other estimates. chemicalbook.com
Historical Perspectives on the Investigation of Branched Alkane Systems
The investigation of branched alkane systems dates back to the early days of organic chemistry. The realization that compounds could have the same molecular formula but different structures was a major breakthrough. Initially, simple prefixes like "iso-" and "neo-" were used to distinguish branched isomers from their "normal" or straight-chain counterparts. newworldencyclopedia.orgoit.edu For example, the isomer of butane was named isobutane. oit.edu
However, as the number of known isomers for larger alkanes grew exponentially, it became clear that a more systematic approach was needed. oit.edu This led to the development of the IUPAC nomenclature system, which provides a set of rules for naming any organic compound. opentextbc.calumenlearning.com
The stability of branched alkanes has been a topic of scientific inquiry for nearly 80 years. chemistryviews.org Early observations indicated that branched isomers were more stable than their linear counterparts. chemistryviews.org Over the years, various theories have been proposed to explain this phenomenon, with recent research utilizing advanced computational methods to provide a more detailed understanding of the electronic and steric factors that contribute to this stability. chemistryviews.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-propyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPEFTVFFFIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611350 | |
| Record name | 3-Methyl-4-propyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62184-35-4 | |
| Record name | 3-Methyl-4-propyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Isomerism of Branched Octanes
IUPAC Naming Conventions for 3-Methyl-4-propyloctane
The systematic name "this compound" is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). slideshare.netlibretexts.org The process for naming this branched alkane involves several key steps: ausetute.com.auyoutube.com
Identify the Parent Hydrocarbon Chain : The first step is to find the longest continuous chain of carbon atoms. libretexts.org In this molecule, the longest chain consists of eight carbon atoms, which makes the parent name "octane".
Number the Carbon Atoms : The parent chain is numbered starting from the end that gives the substituents the lowest possible locants (numbers). libretexts.orgausetute.com.au In this case, numbering from right to left results in substituents on carbons 3 and 4, which is a lower set of numbers than numbering from the other direction.
Identify and Name the Substituents : The branches attached to the parent chain are identified and named. There is a one-carbon alkyl group (a methyl group) on carbon 3 and a three-carbon alkyl group (a propyl group) on carbon 4.
Assemble the Full Name : The substituents are listed in alphabetical order (ethyl before methyl, methyl before propyl), preceded by their locant number. ausetute.com.au Hyphens are used to separate numbers from the names of the substituents. ausetute.com.au Therefore, the complete and correct IUPAC name is this compound.
Principles of Constitutional Isomerism in Dodecanes (C12H26)
This compound is a constitutional isomer of dodecane (B42187), which has the molecular formula C12H26. wikipedia.org Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but have different structural formulas, meaning their atoms are connected in a different order. masterorganicchemistry.compressbooks.pubunizin.org The number of possible constitutional isomers increases significantly with the number of carbon atoms. masterorganicchemistry.comlibretexts.org For the molecular formula C12H26, there are a total of 355 possible isomers. wikipedia.orglibretexts.orgkentchemistry.com
Chain Isomerism and Structural Influence on Molecular Behavior
Chain isomerism is a type of constitutional isomerism where the isomers differ in the arrangement of their carbon skeletons, resulting in straight-chain or branched-chain structures. geeksforgeeks.orgbrainly.com This structural variation has a significant impact on the physical properties of the molecules, such as boiling point and melting point. numberanalytics.comopenochem.org
Generally, branched-chain alkanes have lower boiling points compared to their straight-chain counterparts. numberanalytics.comwikipedia.org This is because the branching creates a more compact, spherical shape, which reduces the surface area available for intermolecular contact. jove.com Weaker intermolecular forces, specifically London dispersion forces, result from this reduced surface area, and therefore less energy is required to overcome these forces and cause the substance to boil. openochem.orgjove.com
Interactive Data Table: Comparison of Dodecane Isomers
| Isomer Name | Molecular Formula | Structure Type | Boiling Point (°C) |
| n-Dodecane | C12H26 | Straight-chain | 216.3 |
| 2-Methylundecane | C12H26 | Branched-chain | 210 |
| This compound | C12H26 | Branched-chain | 197 |
Note: Boiling points are approximate and can vary with experimental conditions.
Stereochemical Considerations for this compound
Stereoisomers are molecules that have the same molecular formula and the same connectivity of atoms, but differ in the three-dimensional arrangement of their atoms in space. studymind.co.ukoit.edu
A chiral center, or asymmetric carbon atom, is a carbon atom that is bonded to four different groups. pressbooks.pubdalalinstitute.com A molecule containing a single chiral center is chiral, meaning it is non-superimposable on its mirror image. pressbooks.pub These non-superimposable mirror images are called enantiomers. masterorganicchemistry.comoit.edu
In the case of this compound, both carbon 3 and carbon 4 are chiral centers.
Carbon 3 is bonded to a hydrogen atom, a methyl group, an ethyl group (part of the main chain), and the rest of the propyl-substituted octane (B31449) chain.
Carbon 4 is bonded to a hydrogen atom, a propyl group, a propyl group (part of the main chain), and the rest of the methyl-substituted octane chain.
Since there are two chiral centers, there is the potential for multiple stereoisomers. youtube.com
When a molecule has more than one chiral center, it can have stereoisomers that are not mirror images of each other. These are called diastereomers. dalalinstitute.comlibretexts.orgwikipedia.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. masterorganicchemistry.compressbooks.pub
For this compound, with two chiral centers (n=2), there is a maximum of 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is that of diastereomers. libretexts.org Diastereomers have different physical properties, such as boiling points, melting points, and solubilities. libretexts.orgwikipedia.org
The four possible stereoisomers of this compound are:
(3R, 4R)-3-Methyl-4-propyloctane
(3S, 4S)-3-Methyl-4-propyloctane
(3R, 4S)-3-Methyl-4-propyloctane
(3S, 4R)-3-Methyl-4-propyloctane
The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. The (3R, 4S) and (3S, 4R) isomers are another pair of enantiomers. The relationship between (3R, 4R) and (3R, 4S) is diastereomeric.
Theoretical Enumeration Methodologies for C12H26 Isomers
The enumeration of alkane isomers is a classic problem in chemical graph theory. Early approaches by chemists were often empirical and cumbersome. kg.ac.rs The development of graph theory provided a more systematic and rigorous method for counting isomers. unt.edu
One of the foundational methods for isomer enumeration is based on Pólya's enumeration theorem. This theorem uses the concept of a cycle index of a permutation group to count the number of non-isomorphic graphs. unt.edu In the context of chemistry, this allows for the calculation of the number of constitutional isomers for a given molecular formula.
More recently, computational methods and software have been developed to not only enumerate but also generate the structures of all possible isomers. unt.eduethz.ch These programs often rely on algorithms that systematically build molecular graphs based on a given set of atoms and their valencies, and then use canonical labeling to identify and eliminate duplicate structures. ethz.ch These computational tools have confirmed that there are 355 constitutional isomers for C12H26. wikipedia.orglibretexts.orgkentchemistry.com
Computational Approaches to Isomer Identification and Characterization
The large number of isomers for alkanes like dodecane makes their individual identification and characterization by experimental methods alone a significant challenge. Computational chemistry provides a powerful set of tools to address this by predicting the properties of these isomers and aiding in their spectral analysis.
Quantum Mechanical Methods
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict the properties of alkane isomers. acs.org These methods can calculate the optimized 3D structures and energies of different conformers (spatial arrangements of atoms) of a molecule. By comparing the calculated energies, it is possible to determine the relative stability of different isomers. For instance, DFT studies have shown that branched alkanes are generally more thermodynamically stable than their linear counterparts.
Furthermore, computational methods can simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR) and Raman spectra. mdpi.comresearchgate.net For example, DFT calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra, which are highly sensitive to the local chemical environment of each atom. acs.org This allows for the differentiation of isomers based on their unique predicted spectral patterns. Similarly, Raman spectroscopy, combined with DFT calculations, can be used to analyze the C-C stretching modes, which differ between extended and branched chain conformations. mdpi.com
Quantitative Structure-Property Relationship (QSPR) and Machine Learning
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of molecules with their macroscopic properties. researchgate.netresearchgate.net In the context of alkane isomers, QSPR can be used to predict properties like boiling point, density, and viscosity based on calculated molecular descriptors. These descriptors can be simple, such as the number of atoms, or more complex topological indices that encode information about the branching of the carbon chain. worldscientific.com
More recently, machine learning algorithms, such as artificial neural networks, are being employed to predict the physical properties of alkanes. cam.ac.uk These models are trained on datasets of known alkane structures and their corresponding experimental properties. Once trained, they can predict the properties of new or uncharacterized isomers with a high degree of accuracy. These computational approaches can also be used in more complex analyses, such as predicting the behavior of branched alkanes in the formation of secondary organic aerosols. copernicus.org
The table below summarizes some computational approaches and their applications in the study of branched alkane isomers.
| Computational Method | Application | Research Findings |
| Density Functional Theory (DFT) | Calculation of molecular structure, stability, and spectroscopic properties. acs.org | Branched alkanes are often more stable than linear isomers. Predicted NMR and Raman spectra can help differentiate between isomers. acs.orgmdpi.com |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties like boiling point and density from molecular descriptors. researchgate.netresearchgate.net | Topological indices that describe molecular branching show strong correlations with various physical properties. worldscientific.com |
| Machine Learning / Artificial Neural Networks | Prediction of a wide range of physical properties based on structural inputs. cam.ac.uk | Neural networks can be trained on existing data to accurately predict properties of unmeasured alkane isomers. cam.ac.uk |
| Quantum Isomer Search | Enumeration of all possible structural isomers for a given chemical formula. plos.org | Quantum computing methods like QUBO have been successfully used to find all isomers of smaller alkanes. plos.org |
Synthetic Strategies for Branched Alkanes
Overview of Established Alkane Synthesis Methodologies in Organic Chemistry
The synthesis of alkanes is a fundamental topic in organic chemistry, with numerous methods developed over the years. These methodologies typically involve either the formation of the carbon skeleton followed by the removal of functional groups or the direct coupling of smaller hydrocarbon fragments.
Key established methods include:
Hydrogenation of Alkenes and Alkynes : This is one of the most common methods for preparing alkanes. pressbooks.pubunacademy.com Alkenes and alkynes react with hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium, platinum, or nickel) to yield the corresponding saturated alkane. pressbooks.pubunacademy.comlibretexts.org The reaction is typically highly efficient and results in the syn-addition of hydrogen atoms across the double or triple bond. pressbooks.pub
Reduction of Alkyl Halides : Alkyl halides can be reduced to alkanes using several reagents. Methods include reduction with zinc and dilute hydrochloric acid or catalytic hydrogenation using a metal catalyst. ncert.nic.in
Coupling of Alkyl Halides (Wurtz Reaction) : This method involves the treatment of alkyl halides with sodium metal in dry ether to form a new carbon-carbon bond, resulting in a higher alkane. ncert.nic.in It is most effective for the synthesis of symmetrical alkanes, as using a mixture of different alkyl halides leads to a mixture of products. ncert.nic.in
Reduction of Carbonyl Compounds : Aldehydes and ketones can be converted to alkanes through methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
These foundational methods provide the basic tools for alkane synthesis, though they often lack the fine control needed for complex, asymmetric structures.
Directed Synthesis Approaches for Highly Branched Hydrocarbon Structures
The synthesis of precisely structured, highly branched alkanes necessitates more advanced and directed strategies that allow for the controlled formation of specific carbon-carbon bonds. These approaches are critical for creating molecules with specific branching patterns, such as those containing quaternary carbon centers. nih.gov
Modern synthetic chemistry offers several powerful techniques:
Organometallic Coupling Reactions : These reactions are central to modern organic synthesis for their ability to form C-C bonds with high precision. Organocuprate reagents (Gilman reagents), for instance, are particularly useful for coupling with alkyl halides to form alkanes. This method, known as the Corey-House synthesis, is highly versatile.
Palladium-Catalyzed Cross-Coupling Reactions : Reactions like the Suzuki, Negishi, and Kumada couplings, which were awarded the 2010 Nobel Prize in Chemistry, are powerful tools for C-C bond formation. wikipedia.org While primarily used for creating bonds involving sp²-hybridized carbons (arenes, alkenes), variations for coupling sp³-hybridized centers (alkyl groups) have been developed and are an active area of research. organic-chemistry.orgresearchgate.net
Radical-Mediated Reactions : Free-radical reactions, such as free-radical halogenation, can introduce functionality into an alkane, which can then be used for further elaboration. masterorganicchemistry.com However, these reactions often suffer from a lack of selectivity, particularly with unactivated C-H bonds. masterorganicchemistry.com
These directed approaches provide the necessary control to build complex carbon skeletons from smaller, well-defined building blocks.
Specific Methodologies Potentially Applicable to 3-Methyl-4-propyloctane Synthesis
The synthesis of this compound, with its specific branching at the C3 and C4 positions, would likely employ a convergent strategy combining several of the methodologies mentioned above.
A plausible and direct route to this compound involves the catalytic hydrogenation of an unsaturated precursor that already possesses the required 12-carbon skeleton. The key step would be the synthesis of an appropriately substituted alkene or alkyne.
A potential precursor would be 3-methyl-4-propyl-octene (with the double bond at any position) or 3-methyl-4-propyl-octyne . For example, synthesizing 3-methyl-4-propyloct-1-ene and then subjecting it to catalytic hydrogenation would yield the target alkane.
| Unsaturated Precursor | Reaction | Catalyst | Product |
|---|---|---|---|
| 3-Methyl-4-propyloctene | Alkene Hydrogenation | Pd/C, PtO₂, or Ni | This compound |
| 3-Methyl-4-propyloctyne | Alkyne Hydrogenation | Pd/C or Pt (excess H₂) | This compound |
This approach transfers the synthetic challenge from creating the alkane itself to creating its unsaturated analogue, which can often be assembled more easily using reactions that form C-C bonds adjacent to functional groups.
A more flexible and convergent approach involves constructing the carbon skeleton of this compound by coupling smaller, functionalized fragments. This strategy relies on the high selectivity of modern C-C coupling reactions. acs.orgorganic-chemistry.org
Several retrosynthetic disconnections are possible. One logical approach is to form the bond between C4 and C5. This could be achieved via an organometallic coupling reaction.
Example Synthetic Route (Corey-House Synthesis):
Fragment 1 Preparation : Prepare a 4-carbon organometallic reagent, such as sec-butyl lithium.
Fragment 2 Preparation : Prepare an 8-carbon alkyl halide with the desired substitution pattern, such as 1-bromo-2-propyloctane (though this is a non-trivial target itself).
Coupling : A more practical disconnection would be at the C4-propyl bond. One could envision coupling a propyl organometallic reagent with a 3-methyl-4-halooctane derivative.
| Coupling Reaction Type | Fragment A (Nucleophile) | Fragment B (Electrophile) | Key Bond Formed |
|---|---|---|---|
| Corey-House Synthesis | Lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi) | 4-Bromo-3-methyloctane | C4 - Propyl group |
| Negishi Coupling | Propylzinc chloride (CH₃CH₂CH₂ZnCl) | 4-Iodo-3-methyloctane | C4 - Propyl group |
| Kumada Coupling | sec-Butylmagnesium bromide | 1-Bromo-2-propylheptane | C4 - C5 |
These coupling strategies offer a modular way to assemble the target molecule, but their success depends on the efficient preparation of the required fragments.
Skeletal rearrangements, such as those involving carbocation intermediates (e.g., Wagner-Meerwein shifts), can alter the carbon framework of a molecule. masterorganicchemistry.com In synthetic organic chemistry, these are often side reactions to be avoided, as they can lead to a mixture of isomers. However, in industrial chemistry, controlled isomerization is a key process. For instance, n-alkanes are heated with catalysts like anhydrous aluminum chloride to produce more highly branched isomers, which have higher octane (B31449) ratings for gasoline. ncert.nic.in
While a directed laboratory synthesis of this compound would not typically rely on a skeletal rearrangement as the primary strategy due to predictability issues, it is a phenomenon that must be considered. cambridgescholars.comcambridgescholars.com Any reaction that generates a carbocation within a precursor molecule could potentially lead to rearrangements that compete with the desired reaction pathway. masterorganicchemistry.com For example, attempting an Sₙ1 reaction on a precursor alcohol could lead to hydride or alkyl shifts, scrambling the carbon skeleton.
Challenges in Regio- and Stereoselective Synthesis of Complex Branched Alkanes
The synthesis of a complex alkane like this compound is complicated by challenges of selectivity.
Regioselectivity : This refers to the control of where on a molecule a reaction occurs. When building the carbon skeleton, ensuring that the methyl and propyl groups are placed precisely at the C3 and C4 positions, respectively, is a significant regiochemical challenge. Many classical alkane syntheses, like free-radical halogenation followed by coupling, provide poor regioselectivity, leading to isomeric mixtures that are difficult to separate. masterorganicchemistry.com Modern cross-coupling methods offer much better control. nih.govnih.gov
Stereoselectivity : The this compound molecule contains two chiral centers: C3 and C4. Therefore, four possible stereoisomers exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). A synthesis that does not control the stereochemistry at these centers will produce a mixture of these isomers. Achieving a stereoselective synthesis to produce a single enantiomer or diastereomer is a major challenge. It would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the formation of the new stereocenters. Enantioselective synthesis of branched alkanes is a specialized field, often employing advanced catalytic methods to achieve high levels of stereocontrol. nih.govacs.orgacs.org
Development of Novel Synthetic Methods for Precision Control in Branched Alkane Construction
The synthesis of structurally complex, branched alkanes such as this compound presents a significant challenge in organic chemistry, primarily due to the difficulty of achieving precise control over the creation of multiple stereocenters. acs.orgnih.govthieme-connect.com The structure of this compound, featuring vicinal stereocenters at the C3 and C4 positions, demands synthetic strategies that can dictate the exact three-dimensional arrangement of its alkyl substituents. acs.org Recent advancements have focused on developing novel catalytic methods that offer high levels of stereoselectivity and regioselectivity, moving beyond classical approaches to alkane synthesis.
A key area of development is the use of transition-metal catalysis, which provides powerful tools for constructing complex carbon skeletons. researchgate.netmdpi.com Organometallic complexes of metals such as palladium, rhodium, iridium, and copper, when combined with specifically designed chiral ligands, can facilitate carbon-carbon bond formation with exceptional control over the stereochemical outcome. nih.govbeilstein-journals.orgresearchgate.net These methods are crucial for accessing specific stereoisomers of highly branched molecules.
One innovative approach involves the enantioselective synthesis of alkyl-branched alkanes through intramolecular hydride transfer. nih.govacs.orgacs.org This method has been successfully applied to the synthesis of insect pheromones, which are often complex branched alkanes. nih.govacs.orgacs.org The key step utilizes a Lewis acid treatment of a cobalt-complexed propargylic alcohol, which contains a stereochemically defined benzyloxy group. This process yields stereochemically defined α-alkyl-γ-hydroxy-acetylenes, which can then be converted into the target sec-alkyl hydrocarbons through hydrogenation and reductive elimination of the hydroxyl group. nih.govacs.orgacs.org This strategy provides a robust pathway to alkanes with perfect control of the stereochemistry. acs.org
The construction of vicinal and congested stereocenters, such as those in this compound, is particularly challenging. acs.org Recent research has demonstrated that organoaluminum species can promote nucleophilic substitution at quaternary carbon stereocenters with a complete inversion of configuration. acs.org This transformation proceeds through a bicyclobutonium intermediate, allowing for the highly regio- and diastereoselective synthesis of acyclic hydrocarbons that are otherwise difficult to prepare. acs.org This represents a modular route to efficiently prepare hydrocarbon chains featuring congested vicinal quaternary and tertiary carbon stereocenters. acs.org
Furthermore, ligand-modulated divergent catalysis has emerged as a powerful strategy. beilstein-journals.org By carefully selecting the ligand coordinated to a metal catalyst, chemists can steer a reaction toward different structural outcomes from the same starting materials. beilstein-journals.org For instance, catalyst-controlled regioselective and enantioselective hydroamination of alkenes has been achieved using either copper or nickel catalysts with different ligands, yielding either α-quaternary or α-chiral β-amino acid derivatives, respectively. beilstein-journals.org While not a direct alkane synthesis, the principles of catalyst control are directly applicable to the construction of complex carbon frameworks.
Another facile, three-step synthesis has been developed for high-molecular-weight (C40+) branched alkanes, which overcomes issues of low solubility of intermediates. nih.gov This method employs the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by bisalkylation and subsequent desulfurization with Raney nickel to furnish the desired long-chain alkane. nih.gov This approach allows for the introduction of mid-chain or terminal-chain branches by selecting the appropriate bromoalkanes. nih.gov
The table below summarizes some of the novel synthetic methods that offer precision control in the construction of branched alkanes.
| Method/Reaction Type | Catalyst/Reagent System | Key Features & Advantages | Applicability to this compound Construction |
| Intramolecular Hydride Transfer | Co₂(CO)₆-complexed propargylic alcohol, Lewis Acid | Provides perfect stereochemical control for sec-alkyl hydrocarbons. nih.govacs.org | Could be adapted to set the stereochemistry at the C3 or C4 position by designing an appropriate precursor. |
| Nucleophilic Substitution at Quaternary Carbon | Organoaluminum species | Allows for the stereospecific construction of vicinal quaternary and tertiary stereocenters with complete inversion of configuration. acs.org | Directly applicable for creating the congested C3-C4 bond with defined stereochemistry. |
| Ligand-Modulated Divergent Catalysis | Transition metals (e.g., Pd, Cu, Ni) with tunable chiral ligands | Enables programmable access to distinct molecular architectures from identical substrates by manipulating the catalyst's coordination sphere. beilstein-journals.org | Offers a potential route to selectively access different diastereomers of this compound. |
| Dithiane Alkylation | 1,3-dithiane, α,ω-dibromoalkane, 1-bromoalkane, Raney nickel | Facile, multi-step synthesis for high-molecular-weight alkanes with controlled mid-chain branching. nih.gov | Useful for building the carbon backbone and introducing the methyl and propyl side chains in a stepwise manner. |
| Metal-Catalyzed Ene Cyclization | Metal catalyst with chiral nonracemic ligands | Asymmetric synthesis of all-carbon quaternary stereocenters through the cyclization of enynes or dienes. nih.gov | The principles could be applied in an intermolecular fashion or through a ring-opening strategy to construct the acyclic core. |
These advanced synthetic strategies highlight the progress in achieving precise control over the architecture of complex molecules. The ability to construct specific stereoisomers of branched alkanes like this compound is critical for investigating their unique properties and potential applications.
Advanced Characterization and Spectroscopic Analysis
Methodologies for Comprehensive Structural Elucidation of Branched Alkanes
Structural elucidation involves piecing together the molecular puzzle. For a saturated hydrocarbon like 3-Methyl-4-propyloctane, this requires confirming the octane (B31449) backbone, the precise locations of the methyl and propyl substituents, and the connectivity of all atoms.
NMR spectroscopy is a powerful technique for mapping the carbon and proton environments within a molecule. By analyzing the chemical shifts, signal splitting, and integration, the exact structure of a branched alkane can be determined.
¹H NMR Spectroscopy : In ¹H NMR, protons in different chemical environments resonate at different frequencies. Protons on alkyl groups are generally shielded and appear in the 0.7 to 1.5 ppm range. openochem.org The spectrum of this compound would be complex, with overlapping signals. However, key signals for the methyl and methine (CH) protons at the branching points would be distinguishable. The splitting pattern, governed by the n+1 rule, provides information about adjacent protons. libretexts.org
¹³C NMR Spectroscopy : ¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule. libretexts.org This is particularly useful for confirming the carbon backbone and the position of substituents. The chemical shifts for alkanes typically appear in the range of 10-40 ppm. openochem.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish connectivity between protons and carbons, which is especially useful for differentiating chemical species in complex mixtures of branched and linear alkanes. nih.govacs.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shift ranges are based on typical values for similar branched alkanes.
| Atom Position | Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C NMR Shift (ppm) |
| C1, C8, Propyl-C3' | CH₃ | ~0.9 | Triplet | ~14 |
| Methyl on C3 | CH₃ | ~0.85 | Doublet | ~15-20 |
| C2, C5, C6, C7 | CH₂ | ~1.2-1.4 | Multiplet | ~20-35 |
| Propyl-C1', C2' | CH₂ | ~1.2-1.4 | Multiplet | ~20-35 |
| C3, C4 | CH | ~1.5-1.8 | Multiplet | ~30-45 |
Mass spectrometry is used to determine the molecular weight and formula of a compound. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C₁₂H₂₆. When coupled with gas chromatography (GC-MS), it also reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. For branched alkanes, fragmentation tends to occur at the branching points, leading to the formation of stable secondary or tertiary carbocations.
For this compound (molar mass ~170.33 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 170. nist.gov Key fragmentation pathways would involve cleavage adjacent to the substituted C3 and C4 carbons.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment m/z | Possible Fragment Structure | Cleavage Point |
| 141 | [M - C₂H₅]⁺ | Loss of ethyl group from octane chain |
| 127 | [M - C₃H₇]⁺ | Loss of propyl group |
| 99 | [M - C₅H₁₁]⁺ | Cleavage at C4-C5 bond |
| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 bond |
| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 bond |
| 57 | [C₄H₉]⁺ | Butyl cation fragment |
| 43 | [C₃H₇]⁺ | Propyl cation fragment |
Infrared (IR) spectroscopy identifies the types of chemical bonds in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectra of alkanes are characterized by absorptions from C-H stretching and bending vibrations. uobabylon.edu.iqorgchemboulder.com While many organic compounds contain these bonds, the specific pattern, especially in the "fingerprint region" (below 1500 cm⁻¹), is unique to a particular molecule. uobabylon.edu.iqorgchemboulder.com
Table 3: Characteristic IR Absorption Bands for Alkanes like this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching | -CH₃, -CH₂-, -CH- | 2850-3000 | Strong |
| C-H Bending (Scissoring) | -CH₂- | ~1465 | Medium |
| C-H Asymmetric Bending | -CH₃ | ~1450 | Medium |
| C-H Symmetric Bending | -CH₃ | ~1375 | Medium |
The presence of methyl groups can sometimes lead to a split in the symmetric bending band. quimicaorganica.org
Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar yet complementary to IR spectroscopy. wikipedia.org It relies on the inelastic scattering of monochromatic light from a laser source. wikipedia.org This technique is particularly sensitive to non-polar bonds, making it well-suited for analyzing the C-C backbone of alkanes. Raman spectroscopy provides a structural "fingerprint" that can be used to identify molecules. wikipedia.orgresearchgate.net For this compound, the Raman spectrum would show characteristic peaks corresponding to C-C stretching and C-H bending modes, offering a unique pattern for identification. researchgate.net
Chromatographic Techniques for Purity Assessment and Identification of Branched Alkane Systems
Chromatography is essential for separating components of a mixture, assessing the purity of a compound, and identifying it based on its retention behavior.
Gas chromatography is the premier technique for analyzing volatile compounds like branched alkanes. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.
Advanced Column Designs : The separation of complex hydrocarbon isomers requires high-resolution capillary columns. oup.comacs.org Non-polar columns, which separate compounds primarily by boiling point, are typically used for alkane analysis. The stationary phase is often a polysiloxane or polydimethylsiloxane (B3030410) (PDMS) derivative. chromatographyonline.com The elution order of branched alkanes is complex; increased branching generally lowers the boiling point and retention time compared to the corresponding n-alkane. chromatographyonline.comresearchgate.net However, the specific positions of the branches can cause elution times to overlap with alkanes of different carbon numbers, making identification challenging without reference standards or mass spectrometry. unl.edu The efficiency of the separation is determined by column parameters such as internal diameter (I.D.), length, and film thickness. Narrower I.D. columns (e.g., 0.18-0.25 mm) provide higher resolution.
Detection Modalities :
Flame Ionization Detector (FID) : The FID is a highly sensitive, universal detector for hydrocarbons. scioninstruments.com It is a destructive detector that ionizes organic compounds in a hydrogen flame, producing a current proportional to the mass of carbon atoms, making it ideal for quantification. rsc.org
Mass Spectrometry (MS) : Coupling a gas chromatograph to a mass spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS. As components elute from the column, they are fragmented and analyzed by the mass spectrometer, providing a mass spectrum that can be used to identify the compound, as discussed in section 4.1.2. This is the definitive method for identifying specific isomers in a complex mixture of hydrocarbons. unl.edu
Table 4: Summary of GC Methodologies for this compound Analysis
| Parameter | Description | Relevance to Analysis |
| Column Type | Wall-Coated Open Tubular (WCOT) Capillary | Provides high separation efficiency for isomers. |
| Stationary Phase | Non-polar (e.g., 100% PDMS, 5% Phenyl PDMS) | Separates based on boiling point and molecular interactions. orochem.com |
| Detector | Flame Ionization Detector (FID) | Excellent for quantitative analysis of hydrocarbons. rsc.org |
| Detector | Mass Spectrometer (MS) | Provides structural information for positive identification. |
Application of Hyphenated Techniques in Structural Characterization of Branched Alkanes
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex hydrocarbon mixtures. chemijournal.comresearchgate.net For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique. ajpaonline.com
In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for identification.
The structural characterization of branched alkanes by MS is based on established fragmentation rules:
Molecular Ion: The molecular ion (M+) peak for branched alkanes is often weak or entirely absent, especially in highly branched structures, due to the ease of fragmentation. chemistrynotmystery.comjove.com
Preferential Cleavage: C-C bond cleavage occurs preferentially at the points of branching because this leads to the formation of more stable secondary or tertiary carbocations. jove.comuobasrah.edu.iq
Loss of Largest Substituent: The fragmentation pathway that results in the loss of the largest alkyl radical from the branch point is typically favored. chemistrynotmystery.comuobasrah.edu.iq
For this compound (a C12 alkane, molecular weight 170.33 g/mol ), the mass spectrum would be expected to show characteristic fragments resulting from cleavage around the C3 and C4 positions. For example, cleavage between C4 and C5 would lead to the loss of a butyl radical and the formation of a stable secondary carbocation. The analysis of these characteristic fragment ions allows for the unambiguous determination of the positions of the methyl and propyl groups along the octane backbone. whitman.eduwhitman.edu
For extremely complex isomeric mixtures where components co-elute from the GC column, tandem mass spectrometry (MS/MS) offers an additional dimension of analysis. scispace.com In GC-MS/MS, a specific ion from the initial mass spectrum is selected, subjected to further fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed. This technique can provide highly specific structural information, enabling the differentiation of isomers that produce similar initial mass spectra. scispace.com
| Fragmentation Event | Neutral Fragment Lost | Observed Cation Fragment (m/z) | Carbocation Stability |
|---|---|---|---|
| Cleavage at a branch point (general) | Alkyl Radical (e.g., •CH₃, •C₂H₅) | [M - Alkyl]+ | Tertiary > Secondary > Primary |
| Example: Loss of largest group at branch | Largest Alkyl Radical | [M - Largest Alkyl]+ | Favored pathway |
| Series of CnH2n+1 ions | - | 43, 57, 71, 85... | Common alkane fragments |
Mechanistic Investigations of Chemical Reactivity
Fundamental Reaction Pathways for Alkanes
Alkanes participate in several key types of reactions, including radical halogenation, combustion, and cracking, which are fundamental to their transformation and industrial application.
Radical Halogenation Mechanisms and Regioselectivity
Radical halogenation is a characteristic reaction of alkanes, proceeding via a free-radical chain mechanism. This process involves three main stages: initiation, propagation, and termination. The regioselectivity of this reaction is dictated by the stability of the resulting alkyl radical, with the order of stability being tertiary > secondary > primary. This preference is due to the stabilizing effect of alkyl groups on the electron-deficient radical center.
In the case of 3-methyl-4-propyloctane, there are primary, secondary, and tertiary C-H bonds. The tertiary hydrogen atom, located at the C-3 position, is the most likely site for abstraction by a halogen radical due to the formation of the most stable tertiary radical intermediate. Consequently, the major product of monohalogenation would be the substitution at this position. The secondary hydrogens on the octane (B31449) backbone and the propyl group are the next most reactive sites, followed by the primary hydrogens of the methyl and propyl groups.
| Position of Hydrogen | Type | Relative Reactivity (Approximation) |
|---|---|---|
| C-3 | Tertiary | High |
| C-2, C-4, C-5, C-6, C-7, C-1' (propyl), C-2' (propyl) | Secondary | Moderate |
| C-1, C-8, C-3' (propyl), Methyl at C-3 | Primary | Low |
Combustion and Controlled Oxidation Pathways of Hydrocarbons
The complete combustion of alkanes in the presence of excess oxygen is a highly exothermic reaction that produces carbon dioxide and water, releasing a significant amount of energy. For this compound (C₁₂H₂₆), the balanced equation for complete combustion is:
2 C₁₂H₂₆ + 37 O₂ → 24 CO₂ + 26 H₂O
Incomplete combustion, which occurs with an insufficient supply of oxygen, results in the formation of carbon monoxide and soot (elemental carbon) in addition to carbon dioxide and water.
Controlled oxidation of alkanes can yield a variety of valuable oxygenated products. Branched alkanes, like this compound, are generally more susceptible to oxidation than their straight-chain counterparts due to the presence of more reactive tertiary C-H bonds. acs.org The oxidation of branched alkanes is a key area of research, with studies on similar molecules like 3-methylheptane (B165616) providing insights into the complex reaction mechanisms. acs.orgosti.gov These studies show that the position of the methyl branch influences the combustion properties and reactivity. acs.org
Thermal and Catalytic Cracking Reactions Relevant to Alkane Transformation
Cracking is the process of breaking down large hydrocarbon molecules into smaller, more useful ones.
Thermal Cracking: This process utilizes high temperatures and pressures to break C-C and C-H bonds, proceeding through a free-radical mechanism. It is a less selective process and tends to produce a mixture of smaller alkanes and alkenes.
Catalytic Cracking: This method employs a catalyst, typically a zeolite, to facilitate the cracking process at lower temperatures and pressures. It proceeds via an ionic mechanism involving carbocation intermediates. Catalytic cracking is more selective than thermal cracking and is particularly effective in producing branched alkanes and aromatic compounds, which are valuable components of high-octane gasoline.
Specific Reactivity Profile of this compound under Various Conditions
The reactivity of this compound is dictated by its structure, which features a long carbon chain with methyl and propyl branches. The presence of a tertiary carbon at the C-3 position makes this a focal point for reactions that proceed via radical or carbocation intermediates.
In radical halogenation , as previously discussed, the C-3 position is the most reactive site. In catalytic cracking , the C-C bonds adjacent to the tertiary carbon are susceptible to cleavage, leading to the formation of smaller, branched alkanes and alkenes. The specific product distribution would depend on the catalyst and reaction conditions.
Catalytic Transformations of Branched Alkanes
Catalytic processes are crucial for upgrading the value of alkanes by converting them into more desirable products.
Isomerization Catalysis for Alkane Reforming Processes
Isomerization is a key process in petroleum refining that converts straight-chain alkanes into their branched isomers, which have higher octane numbers and are therefore better fuels. This process is typically carried out using a bifunctional catalyst, which has both acidic and metallic sites.
The mechanism involves the dehydrogenation of the alkane to an alkene on the metal site, followed by the protonation of the alkene on an acid site to form a carbocation. This carbocation can then undergo skeletal rearrangement to a more stable, branched carbocation, which is then deprotonated back to a branched alkene. Finally, the branched alkene is hydrogenated on the metal site to yield the branched alkane. While this compound is already a branched alkane, under isomerization conditions, it could potentially rearrange to other C12 isomers, depending on the thermodynamic stability of the various isomers and the reaction conditions.
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Carbon monoxide |
| Water |
| 3-methylheptane |
Selective C-H Bond Functionalization and Oxidation in Branched Systems
The selective functionalization of carbon-hydrogen (C-H) bonds in alkanes is a significant challenge in synthetic chemistry due to their inherent inertness. For a branched alkane such as this compound, the presence of primary, secondary, and tertiary C-H bonds introduces questions of regioselectivity. While specific experimental studies on the selective C-H bond functionalization and oxidation of this compound are not extensively documented in publicly available literature, general principles of alkane reactivity can be applied to predict its behavior.
In typical free-radical reactions, such as halogenation, the reactivity of C-H bonds is dictated by the stability of the resulting alkyl radical. For branched alkanes, tertiary C-H bonds are known to react faster due to the greater stability of the tertiary radical intermediate. Therefore, in a reaction involving this compound, the tertiary C-H bond at the C-3 position would be the most likely site for initial abstraction in a radical-mediated process.
The following table outlines the different types of C-H bonds present in this compound and their expected relative reactivity in radical-based functionalization.
| Bond Type | Position(s) in this compound | Expected Relative Reactivity |
| Primary (1°) | C-1, C-8, methyl group at C-3, terminal methyl of propyl group | Lowest |
| Secondary (2°) | C-2, C-5, C-6, C-7, methylene (B1212753) groups of propyl group | Intermediate |
| Tertiary (3°) | C-3, C-4 | Highest |
Oxidation of this compound
The oxidation of alkanes can proceed through various mechanisms, often involving metal-based catalysts or strong oxidizing agents. The selectivity of these reactions is highly dependent on the reagents and conditions used. For branched alkanes, oxidation can lead to a mixture of alcohols, ketones, and other oxygenated products. The initial site of oxidation often correlates with the most reactive C-H bond.
Theoretical Studies of Reaction Transition States and Energetic Landscapes
Density Functional Theory (DFT) is a common computational method used to investigate the stability of different isomers and to map out reaction pathways. For instance, DFT calculations can be employed to compare the Gibbs free energy of various constitutional isomers of C12H26, providing information on their relative thermodynamic stabilities.
When studying reaction mechanisms, computational methods can identify the transition state structures and their corresponding activation energies. This information is crucial for understanding the kinetics and selectivity of a reaction. For a process like C-H bond activation, theoretical models can help predict which C-H bond is most likely to react by calculating the energy barriers for abstraction from each unique position.
For example, a computational study on the halogenation of this compound would likely involve calculating the transition state energies for the abstraction of a hydrogen atom from a primary, secondary, and tertiary position by a halogen radical. The results of such a study are expected to show the lowest activation energy for the abstraction of the tertiary hydrogen, consistent with experimental observations for similar branched alkanes. The Fukui indices, which are derived from DFT calculations, can also be used to predict the most likely sites for radical attack. Published workflows for alkane simulations often recommend basis sets such as B3LYP/6-31G* for reliable predictions.
The following table summarizes the types of information that can be obtained from theoretical studies of this compound's reactivity.
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Isomer Stability Analysis | Relative Gibbs free energies of isomers. |
| Transition State Theory | Reaction Pathway Analysis | Identification of transition state structures and activation energies. |
| Fukui Functions | Reactivity Site Prediction | Prediction of the most susceptible sites for nucleophilic, electrophilic, or radical attack. |
Separation and Purification Methodologies
Advanced Chromatographic Separation of Branched Alkane Isomers
Chromatographic techniques are pivotal in the analytical and preparative separation of hydrocarbon isomers. The effectiveness of these methods hinges on the differential partitioning of analytes between a stationary phase and a mobile phase.
Optimized Gas Chromatography (GC) Column Design and Stationary Phase Development
Gas chromatography (GC) is a powerful tool for separating volatile compounds like alkanes. The separation efficiency is highly dependent on the column's stationary phase, which interacts with the analytes. For branched alkanes, non-polar stationary phases are typically employed, where the elution order generally follows the boiling points of the compounds.
Stationary Phase Development:
Polydimethylsiloxane (B3030410) (PDMS): Non-polar stationary phases, such as 100% polydimethylsiloxane (PDMS), are a standard choice for separating non-polar compounds like alkanes. nih.gov The separation is primarily based on van der Waals forces, and the elution order is closely related to the boiling points of the isomers.
Alicyclic Polysiloxane: Novel stationary phases, such as alicyclic polysiloxane, have been developed to provide superior separation for carbon number grouping up to C10. This phase is more non-polar than 100% PDMS and can resolve critical pairs of isomers that are challenging to separate on traditional PDMS columns. chromatographyonline.com
Functionalized Multi-Walled Carbon Nanotubes (MWCNTs): Research has explored the use of pristine and functionalized MWCNTs as stationary phases in packed columns. The derivatization of these nanotubes has been shown to be a key factor in achieving successful separation of light n-alkanes and their branched isomers (C4-C5). nih.govrsc.org
The elution of methyl-branched alkanes from non-polar capillary columns follows predictable patterns based on their structure, which can be characterized by Kovats retention indices (KI). These indices help in the identification of isomers in complex mixtures. unl.edu
Interactive Data Table: Elution Characteristics of Selected Branched Alkanes on a Non-Polar GC Column
| Compound | Structure | Boiling Point (°C) | Kovats Index (KI) |
| n-Dodecane | Linear | 216.3 | 1200 |
| 2-Methylundecane | Mono-branched | 210.6 | ~1170 |
| 3-Methylundecane | Mono-branched | 210.1 | ~1168 |
| 2,2-Dimethyldecane | Di-branched | 204.5 | ~1145 |
| 3-Methyl-4-propyloctane | Multi-branched | (estimated ~210-215) | (estimated ~1180-1220) |
Note: The Kovats Index for this compound is an estimation based on general elution patterns of multi-branched alkanes.
Supercritical Fluid Chromatography (SFC) for Complex Alkane Mixtures
Supercritical fluid chromatography (SFC) is a versatile technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comoup.com SFC is particularly useful for the analysis of complex hydrocarbon mixtures, including those containing thermally labile or high-molecular-weight compounds. oup.com
The low viscosity and high diffusivity of supercritical fluids allow for high-efficiency separations at lower temperatures than GC. For non-polar compounds like alkanes, supercritical CO2 provides an excellent mobile phase. chromatographyonline.com The solvating power of the supercritical fluid can be adjusted by modifying the pressure and temperature, offering a high degree of control over the separation process. oup.com In some cases, columns can be coupled to increase the effective length and improve the resolution of complex mixtures of non-aromatic hydrocarbons. jascoinc.com
Preparative Scale Chromatography for High-Purity Isomer Isolation
The goal of preparative chromatography is to isolate and purify larger quantities of a specific compound from a mixture. thermofisher.com This technique is essential for obtaining high-purity isomers for further research or industrial applications. Preparative high-performance liquid chromatography (HPLC) is a widely used method for this purpose. thermofisher.comwarwick.ac.uk
For the separation of alkane isomers, a non-polar stationary phase would be employed in a preparative column. The process involves scaling up the conditions from an analytical separation to a larger column that can handle higher sample loads. chromatographytoday.comsorbtech.com The aim is to maximize the throughput while maintaining the required purity of the target isomer. Pre-packed glass columns can be an effective solution for the purification of isomers, offering excellent chemical resistance and the ability to operate at higher flow rates for increased throughput. chromatographytoday.com
Adsorptive Separation Techniques for Isomeric Mixtures
Adsorptive separation relies on the preferential adsorption of certain molecules onto the surface of a porous solid material. This technique is particularly promising for separating isomers with very similar boiling points, where distillation is inefficient.
Metal-Organic Frameworks (MOFs) for Shape-Selective Hydrocarbon Separations
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with highly tunable pore sizes and surface functionalities. nih.gov This tunability makes them excellent candidates for the shape-selective separation of hydrocarbon isomers. rutgers.edunih.gov The separation mechanism in MOFs can be based on thermodynamics, kinetics, or molecular sieving.
Research has demonstrated the potential of various MOFs for alkane isomer separation:
Zirconium-based MOFs: These MOFs have shown high adsorption capacities for n-hexane, exceeding that of the industrial benchmark zeolite 5A. Their structure and porosity can be systematically tuned to optimize separation performance. rutgers.edu
Fe2(BDP)3: This MOF, with its triangular-shaped channels, has been identified as a top-performing material for the separation of pentane (B18724) isomers. It can effectively differentiate between linear, mono-branched, and di-branched isomers. rsc.org
Calcium-based MOFs: These materials exhibit temperature-dependent adsorptive properties that can be exploited to separate straight-chain, mono-branched, and multi-branched isomers. rutgers.edu
The separation efficiency of MOFs is often attributed to their ability to discriminate between isomers based on their degree of branching.
Interactive Data Table: Adsorption Selectivity of Selected MOFs for Alkane Isomers
| MOF Material | Target Isomers | Separation Principle | Reported Selectivity |
| Zirconium-based MOF | C6 Isomers | Shape Selectivity | High capacity for n-hexane |
| Fe2(BDP)3 | C5 Isomers | Pore Topology | Differentiates linear, mono-, and di-branched |
| Calcium-based MOF | C6 Isomers | Temperature-dependent Adsorption | Separates by degree of branching |
| IRMOF-1 | C5 Isomers | Configurational Entropy | Prefers linear over branched isomers nih.gov |
Zeolite-Based Adsorbents and Molecular Sieves for Alkane Discrimination
Zeolites are microporous, crystalline aluminosilicates that have long been used as adsorbents and catalysts in the petrochemical industry. Their well-defined pore structures allow them to act as molecular sieves, separating molecules based on size and shape. rsc.org
The shape selectivity of zeolites is crucial for the hydroisomerization of long-chain alkanes, where the goal is to produce more highly branched isomers. rsc.orgrsc.org The pore dimensions of the zeolite play a critical role in determining the product distribution.
ZSM-12 and MOR: Zeolites with larger pores, such as ZSM-12 (5.6 × 6.0 Å) and MOR (6.5 × 7.0 Å), can accommodate multi-branched isomers, leading to a higher selectivity for these products in n-dodecane hydroisomerization. rsc.orgrsc.org
ZSM-22: In contrast, ZSM-22, with its smaller pore size (4.6 × 5.7 Å), shows a much lower selectivity for multi-branched isomers. rsc.orgrsc.org
SAPO-5: Some silicoaluminophosphate molecular sieves, like SAPO-5, have demonstrated "inverse shape selectivity," where certain branched isomers are preferentially adsorbed over their linear counterparts. This is attributed to a favorable combination of adsorption enthalpy and entropy. researchgate.net
The choice of zeolite depends on the specific separation task, with the pore size being a key parameter for discriminating between isomers with different degrees of branching. aip.org
Interactive Data Table: Shape Selectivity of Zeolites in n-Dodecane Hydroisomerization
| Zeolite | Pore Dimensions (Å) | Selectivity towards Multi-branched Isomers |
| ZSM-22 | 4.6 × 5.7 | Low (~17%) rsc.orgrsc.org |
| ZSM-12 | 5.6 × 6.0 | High (~55%) rsc.orgrsc.org |
| MOR | 6.5 × 7.0 | Moderate (less steric constraints but more cracking) rsc.orgrsc.org |
Innovative Membrane Separation Technologies for Hydrocarbon Stream Processing
The separation of specific hydrocarbon isomers from complex mixtures is a critical but energy-intensive process in the petrochemical industry. the-innovation.orgthe-innovation.orgrsc.org Traditional methods, predominantly cryogenic distillation, are thermally driven and consume vast amounts of energy, accounting for an estimated 10-15% of the world's total energy consumption. the-innovation.orgthe-innovation.org This is particularly true for the separation of structural isomers like this compound from other C12 alkanes, which exhibit very similar physical and chemical properties. the-innovation.orgthe-innovation.orgnih.gov Consequently, there is a significant drive to develop more energy-efficient separation technologies, with membrane-based separations emerging as a promising alternative. the-innovation.orgthe-innovation.orgnih.govstanford.edu
Membrane separation technology offers several advantages over distillation, including lower energy consumption, a smaller equipment footprint, and the potential for integration into existing processes. the-innovation.orgthe-innovation.org These systems separate molecules based on differences in size, shape, or chemical affinity. the-innovation.orgthe-innovation.org However, the widespread application of membranes in hydrocarbon processing has been hindered by a performance trade-off between selectivity (the ability to separate specific molecules) and permeability (the rate at which molecules pass through the membrane), as well as issues with long-term stability in harsh industrial environments. the-innovation.orgthe-innovation.org
Recent innovations in materials science have led to the development of advanced membranes with significantly improved performance for hydrocarbon separations.
Metal-Organic Framework (MOF) Membranes: Metal-Organic Frameworks (MOFs) are highly porous crystalline materials with tunable pore sizes and large surface areas, making them excellent candidates for molecular sieving applications. the-innovation.orgthe-innovation.org MOF-based membranes can be designed to separate alkane isomers with high precision.
Oriented MOF Membranes: Researchers have developed {111}-oriented HKUST-1 membranes capable of separating linear alkanes from their mono-branched, di-branched, and cyclic isomers. dicp.ac.cn This separation is achieved through a size-repulsion mechanism, where the rigid triangular pores (approximately 0.46 nm) of the MOF structure allow linear alkanes to pass through while excluding the bulkier branched isomers. dicp.ac.cn This technology has been successfully demonstrated for separating C5-C7 alkane isomers from a ten-component mixture mimicking light naphtha. dicp.ac.cn
Defect-Free MOF Membranes: Another study demonstrated the synthesis of a dense and defect-free Al-bttotb MOF membrane on an α-Al2O3 support. bohrium.com Using a pervaporation process, this membrane showed preferential permeation of linear and mono-branched alkanes over di-branched isomers. For instance, in a C6 isomer mixture, the concentration of n-hexane and 3-methylpentane (B165638) increased significantly in the permeate, while the concentration of 2,2-dimethylbutane (B166423) was reduced. bohrium.com
Mixed Matrix Membranes (MMMs): MMMs represent a hybrid approach, incorporating highly selective inorganic fillers like MOFs or zeolites into a processable polymer matrix. the-innovation.orgthe-innovation.org This strategy aims to combine the exceptional molecular selectivity of the filler with the robust mechanical properties and ease of fabrication of the polymer, leading to enhanced separation performance. the-innovation.orgthe-innovation.org
Ladder Polymer Membranes: A newer class of materials, ladder polymers, feature a rigid, continuous series of fused rings, creating a ladder-like structure. stanford.edu This rigidity results in abundant micropores of a consistent size, similar to that of small gas molecules. By introducing specific twists into the molecular ladder, researchers have dramatically improved both the mechanical properties and the gas separation performance of these membranes, achieving record-setting selectivity and permeability for various industrial gas separations. stanford.edu While much of the research has focused on gas separations, the principles are applicable to the separation of volatile hydrocarbon vapors.
| Membrane Type | Separation Mechanism | Example Application | Key Findings | Reference |
|---|---|---|---|---|
| Oriented MOF (HKUST-1) | Molecular Sieving / Size Exclusion | Separation of linear C5-C7 alkanes from branched and cyclic isomers. | Pores of ~0.46 nm allow linear alkanes to pass while rejecting bulkier branched isomers. | dicp.ac.cn |
| Defect-Free MOF (Al-bttotb) | Preferential Permeation (Pervaporation) | Separation of C6 alkane isomers (n-hexane, 3-methylpentane, 2,2-dimethylbutane). | Increased the mass fraction of linear and mono-branched alkanes from 66.7% to 88.5% in the permeate. | bohrium.com |
| Mixed Matrix Membranes (MMMs) | Combined Molecular Sieving and Solution-Diffusion | Separation of aromatic and aliphatic hydrocarbons. | Integrates the high selectivity of fillers (MOFs, zeolites) with the processability of polymers. | the-innovation.orgthe-innovation.org |
Challenges and Advancements in High-Purity Isomer Separation
The isolation of high-purity isomers like this compound from complex hydrocarbon streams is a significant challenge for the petrochemical industry. This difficulty stems from the inherent nature of isomers, which possess the same molecular formula and, consequently, very similar physical properties such as boiling point and polarity, rendering conventional separation techniques like distillation inefficient and extremely energy-intensive. rsc.orgnih.gov
Challenges in Isomer Separation:
Similar Physicochemical Properties: The minor differences in the molecular structure between branched alkane isomers lead to overlapping boiling points, making separation by distillation a process that requires tall columns and high reflux ratios, translating to substantial energy consumption and capital costs. nih.gov
Energy Consumption: Distillation, the incumbent technology, is a major contributor to the energy footprint of the chemical industry. Separating close-boiling isomers is one of the most energy-demanding applications of this technique. the-innovation.orgthe-innovation.orgnih.gov
Membrane Performance Trade-offs: For emerging membrane technologies, a primary challenge is overcoming the trade-off between permeability and selectivity. Highly selective membranes often exhibit low flux, and vice versa. the-innovation.orgthe-innovation.org Furthermore, ensuring the long-term chemical and thermal stability of these membranes under demanding industrial conditions is crucial for their practical implementation. the-innovation.orgthe-innovation.orgbohrium.com
Complex Feedstocks: Industrial hydrocarbon streams are often complex multi-component mixtures. A separation technology must be able to selectively isolate the target isomer from a background of numerous other compounds with similar properties. dicp.ac.cn
Advancements in High-Purity Isomer Separation:
Despite these challenges, significant progress has been made in developing alternative and supplementary technologies for isomer separation.
Adsorptive Separation: This technique utilizes porous materials (adsorbents) that selectively adsorb certain isomers based on their size, shape, or interaction with the adsorbent surface.
Zeolites and MOFs as Adsorbents: Zeolites, such as Zeolite 5A, are well-established materials used for their ability to separate linear paraffins from branched isomers through molecular sieving. nih.govnih.gov More recently, MOFs have been explored as highly effective adsorbents for separating isomers based on their degree of branching. nih.govnih.govberkeley.edu
Synergistic Mixed-Bed Systems: A novel approach combines the complementary features of different adsorbents. For example, a mixed bed of Zeolite 5A and the MOF MIL-160(Al) has been shown to achieve a highly efficient separation of pentane and hexane (B92381) isomers. nih.govnih.gov The zeolite sterically excludes linear alkanes, while the MOF separates the remaining isomers based on their degree of branching through a thermodynamically driven process. This synergistic action allows for the production of a high-octane product stream. nih.govnih.gov
Advanced Chromatographic Techniques: While chromatography is a well-established separation tool, advancements are enhancing its applicability for large-scale, high-purity isomer separations.
Liquid-Liquid Chromatography (LLC): Techniques such as Centrifugal Partition Chromatography (CPC) are gaining traction for preparative-scale separations. rotachrom.com CPC utilizes two immiscible liquid phases and relies on the partitioning of solutes between them. By using a strong centrifugal force to immobilize the liquid stationary phase, it can efficiently handle complex mixtures and provide high-purity separations. rotachrom.com
Process Intensification: Research is also focused on designing more efficient process configurations. For membrane separations, this includes multi-stage cascade processes that can progressively enrich the product stream to achieve high purity targets. the-innovation.orgthe-innovation.org A two-stage membrane cascade, for example, successfully increased the aromatic content in a model naphtha feed from 15 wt% to 97.5 wt%. the-innovation.orgthe-innovation.org
| Technology | Separation Principle | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Adsorptive Separation (MOFs/Zeolites) | Selective adsorption based on molecular size, shape, and thermodynamics. | High selectivity for specific isomers; can operate at ambient conditions; potential for lower energy use compared to distillation. | Requires periodic regeneration of the adsorbent; capacity and selectivity can be affected by impurities. | nih.govnih.govnih.gov |
| Membrane Separation (e.g., MOF Membranes) | Molecular sieving or selective permeation through a semi-permeable barrier. | Low energy consumption; continuous operation; small footprint. | Permeability/selectivity trade-off; long-term stability; membrane fouling. | the-innovation.orgthe-innovation.orgnih.govdicp.ac.cn |
| Centrifugal Partition Chromatography (CPC) | Differential partitioning between two immiscible liquid phases. | High-purity separations; scalable; handles complex mixtures. | Solvent consumption; throughput may be lower than continuous processes for bulk chemicals. | rotachrom.com |
Environmental Dynamics and Degradation Research
Environmental Fate and Transport Mechanisms of Branched Alkanes
The environmental fate and transport of a branched alkane like 3-Methyl-4-propyloctane are governed by its physical and chemical properties, which influence its movement and distribution in the environment. itrcweb.org Key processes include advection, dispersion, diffusion, and partitioning between different environmental compartments such as water, soil, air, and biota. itrcweb.orgcdc.gov
Branched alkanes are constituents of petroleum and are introduced into the environment through spills, industrial discharge, and atmospheric deposition. researchgate.net Their transport is largely influenced by their hydrophobicity and volatility. Generally, alkanes have low water solubility, which decreases as the carbon chain length increases. researchgate.net This hydrophobicity causes them to sorb to soil organic matter and sediments, which can limit their mobility in aqueous systems.
Volatility, governed by vapor pressure and the Henry's Law constant, determines the extent to which a compound will partition from water or soil into the atmosphere. epa.gov While shorter-chain alkanes are quite volatile, larger molecules like this compound (a C12 hydrocarbon) have lower vapor pressures and are less likely to be transported over long distances in the atmosphere. However, volatilization from dry surfaces can still be a relevant transport pathway. itrcweb.org The branching in the structure of this compound can slightly alter these properties compared to its linear counterpart, n-dodecane.
Table 1: Key Factors in the Environmental Fate and Transport of Branched Alkanes
| Property | Influence on Fate and Transport | Relevance to this compound |
|---|---|---|
| Water Solubility | Low solubility limits transport in water and promotes partitioning to sediment and soil. researchgate.net | As a C12 alkane, it is expected to have very low water solubility, leading to accumulation in soils and sediments. |
| Sorption | High sorption to organic matter in soil and sediment retards movement and reduces bioavailability. | Branching may affect sorption characteristics, but it is expected to bind strongly to organic-rich matrices. |
| Volatility | Determines partitioning into the atmosphere. Influenced by vapor pressure and Henry's Law constant. epa.gov | Moderate volatility; less than shorter-chain alkanes but can still evaporate from surfaces, especially at higher temperatures. cdc.gov |
| Advection | Transport with the bulk flow of water or air. A primary mechanism for dissolved or airborne contaminants. itrcweb.org | For the fraction that does dissolve, advection with groundwater flow can lead to plume migration. |
| Dispersion | Spreading of the contaminant plume due to variations in flow velocity. | Causes dilution of the contaminant concentration as it moves away from the source. |
Biogeochemical Cycling and Persistence of Hydrocarbons in Ecosystems
Hydrocarbons are integral to the Earth's carbon cycle, one of the fundamental biogeochemical cycles. wikipedia.orgkhanacademy.org A biogeochemical cycle describes the pathway by which a chemical element or molecule moves through the biotic (biosphere) and abiotic (lithosphere, atmosphere, and hydrosphere) compartments of Earth. wikipedia.orgbritannica.com
Thermogenically produced hydrocarbons, like those from petroleum, represent a long-term reservoir of carbon. nih.gov When released into the environment, they re-enter the active carbon cycle. britannica.com However, a "short-term" hydrocarbon cycle also exists, where organisms like cyanobacteria and algae produce long-chain alkanes that are then rapidly degraded by other microorganisms. nih.gov
The persistence of a hydrocarbon in the environment depends on its resistance to degradation. Factors that increase persistence include:
High Molecular Weight: Longer-chain alkanes are generally more resistant to degradation. ijpab.com
Branching: The presence of methyl and other alkyl branches in the carbon chain, as seen in this compound, generally reduces the rate of biodegradation compared to linear alkanes. researchgate.netijpab.com
Cyclic Structures: Cycloalkanes are also more slowly degraded than their corresponding normal alkanes. ijpab.com
Due to their structure, branched alkanes like this compound can persist in soil and sediment for extended periods, potentially accumulating in food chains if they are bioavailable. industrialchemicals.gov.au Their persistence is a key factor in long-term environmental risk assessment.
Biodegradation Pathways of Alkanes in Environmental Systems
Biodegradation is the primary mechanism for the removal of petroleum hydrocarbons from the environment. acs.org It involves the breakdown of complex molecules into simpler substances by microorganisms. sparkoncept.com A wide variety of bacteria, fungi, and archaea are capable of degrading alkanes to use them as a source of carbon and energy. researchgate.netnih.gov
The initial step in the aerobic biodegradation of alkanes is typically the oxidation of the molecule by enzymes called monooxygenases. researchgate.net For n-alkanes, this often occurs at a terminal methyl group, forming a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the beta-oxidation pathway to be completely mineralized to CO2 and water. researchgate.net
Microbial Degradation Mechanisms and Enzymatic Processes for Branched Hydrocarbons
The degradation of branched alkanes is more complex than that of their linear counterparts. The methyl and propyl branches in this compound present steric hindrance for the enzymes that typically initiate alkane degradation. researchgate.net While some microorganisms can assimilate branched alkanes, the process is often slower. researchgate.net
Aerobic Degradation: Under aerobic conditions, the degradation is initiated by hydroxylase enzymes. The three main enzyme systems involved are:
Alkane Hydroxylase (Alk): A well-studied system that typically oxidizes terminal methyl groups. researchgate.net
Cytochrome P450 Monooxygenases: These enzymes are versatile and can attack alkanes at terminal or sub-terminal positions. researchgate.net
Methane (B114726) Monooxygenase (MMO): Primarily used for methane oxidation, but some forms can co-metabolize larger alkanes. researchgate.net
The presence of branching can necessitate alternative oxidation strategies, such as attacking the molecule at a sub-terminal carbon or utilizing specific enzymatic pathways to handle the branched structure. researchgate.net
Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes is required. A key mechanism for the anaerobic activation of alkanes, including branched isomers, is the addition of the alkane to a molecule of fumarate (B1241708). nih.gov This reaction is catalyzed by the enzyme alkylsuccinate synthase (AssA). nih.gov Studies on the methanogenic degradation of iso-C9 alkanes (which include isomers like 2-, 3-, and 4-methyloctane) have shown evidence for this fumarate addition pathway in high-temperature petroleum reservoirs. nih.gov This process forms an alkylsuccinate intermediate, which can then be further metabolized. nih.govgeomar.deuni-konstanz.de
Table 2: Key Enzymes in the Biodegradation of Branched Alkanes
| Enzyme System | Condition | Mechanism of Action |
|---|---|---|
| Alkane Hydroxylase (Alk) | Aerobic | Inserts an oxygen atom, typically at the terminus of an alkane chain, to form an alcohol. nih.gov |
| Cytochrome P450 Monooxygenases | Aerobic | A versatile class of enzymes that can hydroxylate alkanes at various positions. researchgate.net |
| Alkylsuccinate Synthase (AssA) | Anaerobic | Catalyzes the addition of the alkane across the double bond of a fumarate molecule. nih.gov |
Factors Influencing Biodegradation Rates in Diverse Environments
The rate and extent of hydrocarbon biodegradation are controlled by a combination of physical, chemical, and biological factors. researchgate.net Optimizing these factors is the basis of bioremediation strategies for contaminated sites.
Key environmental factors include:
Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. Generally, rates increase with temperature up to an optimum, which for most oil-degrading microbes is in the mesophilic range (30-40°C). ijpab.comresearchgate.net
Oxygen Availability: Aerobic degradation is typically faster and more complete than anaerobic degradation. Thus, the availability of oxygen is often a rate-limiting factor. ijpab.comsparkoncept.com
Nutrient Availability: Microorganisms require nutrients, particularly nitrogen and phosphorus, for growth and metabolism. The high carbon content of hydrocarbons can lead to nutrient limitation in the environment. researchgate.net
pH: Most hydrocarbon-degrading bacteria prefer a pH range of 5 to 8. researchgate.net
Moisture: Water is essential for microbial life and for dissolving and transporting substrates and nutrients. researchgate.net
Bioavailability: The hydrocarbon must be accessible to the microorganisms. Low water solubility and strong sorption to soil can limit bioavailability, making it a critical factor for larger, branched alkanes. researchgate.net
Table 3: Summary of Factors Affecting Biodegradation Rates of Branched Alkanes
| Factor | Optimal Condition/Effect | Reference |
|---|---|---|
| Temperature | Generally 30-40°C for mesophilic organisms. | ijpab.comresearchgate.net |
| Oxygen | Aerobic conditions typically yield faster degradation rates. | ijpab.comsparkoncept.com |
| Nutrients (N, P) | Optimal C:N:P ratio (e.g., 100:10:1) enhances microbial growth. | researchgate.net |
| pH | Neutral to slightly alkaline (pH 5-8) is often optimal. | researchgate.net |
| Moisture | Adequate soil moisture (30-90%) is required for microbial activity. | researchgate.net |
| Alkane Structure | Increased branching and chain length decrease degradation rates. | researchgate.netijpab.com |
Environmental Impact Assessment Methodologies for Branched Alkane Contaminants
Assessing the environmental impact of contaminants like this compound involves a multi-faceted approach. The goal is to determine the potential risk to ecosystems and human health. fastercapital.com
Key components of an impact assessment include:
Site Characterization: This involves identifying the source and extent of contamination. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are used to quantify the concentrations of specific hydrocarbons in soil, water, and air samples.
Fate and Transport Modeling: Computer models are used to predict how the contaminant will move through the environment over time. These models use data on the chemical's properties (e.g., solubility, sorption coefficient) and site-specific conditions (e.g., groundwater flow rate, soil type). cdc.gov
Exposure Assessment: This step evaluates the potential for organisms, including humans, to come into contact with the contaminant. It considers various exposure pathways, such as ingestion of contaminated water or inhalation of vapors.
Toxicity Assessment: This determines the harmful effects the chemical can have on different organisms. While specific toxicity data for this compound is limited, assessments often rely on data from similar branched alkanes.
Risk Characterization: This final step integrates the exposure and toxicity assessments to estimate the probability and magnitude of adverse effects occurring in the exposed population or ecosystem.
Monitoring the natural attenuation of the contaminant through biodegradation is also a critical part of the assessment. This involves tracking the decrease in parent compound concentration and the appearance of metabolic byproducts over time. researchgate.net
Remediation Strategies and Technologies for Hydrocarbon Contamination
The environmental contamination by hydrocarbons, including branched alkanes like this compound, necessitates the development and application of effective remediation strategies. These technologies aim to remove, degrade, or contain the contaminants to mitigate their adverse effects on ecosystems and human health. The choice of a specific remediation approach depends on various factors, including the type and concentration of the contaminant, soil and site characteristics, and cost-effectiveness. The primary remediation strategies for hydrocarbon contamination can be broadly categorized into bioremediation, phytoremediation, and chemical oxidation.
Bioremediation involves the use of microorganisms to break down hazardous substances into less toxic or non-toxic compounds. The susceptibility of alkanes to microbial degradation generally follows the order: linear alkanes > branched alkanes > cyclic alkanes. researchgate.net This process can be enhanced through the addition of nutrients and oxygen to stimulate the growth of indigenous microorganisms. Several bacterial and fungal genera are known to degrade even high molecular weight and branched alkanes. researchgate.net For instance, a consortium of Acinetobacter radioresistens, Bacillus subtilis, and Pseudomonas aeruginosa has demonstrated the ability to bioremediate n-hexadecane and n-dodecane. brieflands.com The degradation process is primarily enzymatic, involving enzymes like methane monooxygenase, alkane hydroxylase, and cytochrome P450 monooxygenase. researchgate.net
Phytoremediation is an in-situ remediation technology that utilizes plants and their associated rhizosphere microorganisms to remove, degrade, or contain contaminants in soil and water. ijfas.comtandfonline.comusask.ca This low-cost and environmentally friendly approach can be particularly effective for petroleum hydrocarbon contaminated soils. ijfas.com The mechanisms of phytoremediation include phytodegradation (the breakdown of contaminants by plant enzymes), rhizodegradation (the breakdown of contaminants in the rhizosphere by microbial activity stimulated by root exudates), and phytovolatilization (the uptake and transpiration of contaminants). tandfonline.com The effectiveness of phytoremediation can be enhanced by the application of fertilizers and soil amendments to support plant growth in contaminated environments. researchgate.net Research has shown significant reductions in total petroleum hydrocarbons (TPHs) using various plant species.
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive and non-selective hydroxyl radicals to oxidize organic contaminants. ufrn.brportalabpg.org.br AOPs are considered a promising alternative for the decontamination of media containing recalcitrant organic substances that are not efficiently removed by conventional methods. ufrn.brportalabpg.org.br Common AOPs include the use of Fenton's reagent (hydrogen peroxide and an iron catalyst), ozone, and UV light in combination with oxidants. spartanwatertreatment.com These processes can effectively degrade a wide range of hydrocarbons, including the more resistant aromatic compounds. ufrn.br The efficiency of AOPs is influenced by factors such as oxidant concentration and soil properties. eeer.org For instance, in-situ chemical oxidation (ISCO) can be used as a pre-treatment for bioremediation. eeer.org Studies have compared the effectiveness of different oxidants, with permanganate (B83412) showing high efficiency in removing aromatic hydrocarbons. eeer.org Another promising technique involves the activation of peroxymonosulfate (B1194676) by nanoscale zero-valent iron (nZVI) to generate sulfate (B86663) and hydroxyl free radicals, which have been shown to degrade over 96% of TPH in diesel-contaminated soil. researchgate.net
Below is a data table summarizing the efficiency of different phytoremediation and chemical oxidation studies on total petroleum hydrocarbons (TPH).
| Remediation Technology | Plant Species / Oxidant | Initial TPH Concentration (mg/kg) | Treatment Duration | TPH Removal Efficiency (%) | Reference |
| Phytoremediation | Gaillardia aristata | 10,000 | 30 days | 37.16 | nih.gov |
| Phytoremediation | Echinacea purpurea | 10,000 | 30 days | 46.74 | nih.gov |
| Phytoremediation | Festuca arundinacea (Fawn) | 10,000 | 30 days | 49.42 | nih.gov |
| Phytoremediation | Medicago sativa L. | 10,000 | 30 days | 37.93 | nih.gov |
| Chemical Oxidation | Permanganate | Not specified | Not specified | 55 | eeer.org |
| Chemical Oxidation | Persulfate | Not specified | Not specified | 43 | eeer.org |
| Chemical Oxidation | Hydrogen Peroxide | Not specified | Not specified | 33 | eeer.org |
| AOP (PMS/nZVI) | Peroxymonosulfate/nanoscale zero-valent iron | Not specified | Not specified | >96 | researchgate.net |
Advanced Research Applications Academic Focus
Elucidation of Structure-Property Relationships in Branched Alkanes for Rational Material Design
The rational design of new materials with tailored properties relies heavily on a fundamental understanding of how a molecule's structure dictates its physical and chemical behavior. Branched alkanes are crucial in these studies because their isomers, which share the same molecular formula but have different structures, often exhibit distinct properties. opentextbc.ca
The branching in a hydrocarbon chain significantly influences its intermolecular van der Waals forces. libretexts.org For isomers, a more branched structure, like that of 3-Methyl-4-propyloctane, results in a more compact, spherical shape compared to its linear counterpart, n-dodecane. This compactness reduces the surface area available for intermolecular contact, leading to weaker dispersion forces. wou.edu Consequently, branched alkanes generally have lower boiling points than their straight-chain isomers. libretexts.orgyoutube.com This principle is a cornerstone of Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with macroscopic properties to predict the characteristics of new compounds.
This structure-property knowledge is actively applied in the rational design of advanced materials. For instance, metal-organic frameworks (MOFs) can be designed with specific pore sizes and shapes to separate alkane isomers. researchgate.netrsc.org The selective adsorption of linear versus branched alkanes is dictated by how well each molecule fits within the MOF's channels. rsc.org Materials with triangular-shaped channels have been shown to favor the adsorption of less-branched alkanes, demonstrating a practical application of understanding these subtle structural differences for creating highly selective separation technologies. rsc.org
Table 1: Comparison of Boiling Points for C12 Alkane Isomers
| Compound Name | Structure | Boiling Point (°C) |
|---|---|---|
| n-Dodecane | Straight-chain | 216.3 |
| This compound | Branched | Not available |
| 2,2,4,6,6-Pentamethylheptane | Highly Branched | 177.3 |
Fundamental Studies in Fluid Dynamics and Rheological Behavior of Branched Alkane Systems
The study of fluid dynamics and rheology—the science of the flow and deformation of matter—is critical for applications such as lubricants and hydraulic fluids. Branched alkanes like this compound are instrumental in developing a microscopic understanding of these macroscopic flow properties.
Nonequilibrium molecular dynamics (NEMD) simulations are a key tool for investigating the rheological behavior of alkanes. aip.orgwisconsin.edu These simulations reveal the relationship between molecular architecture and properties like viscosity. Studies have shown that even the addition of short, flexible branches to an alkane chain can lead to a significant increase in viscosity—in some cases by a factor of two or more. aip.orgwisconsin.edu This viscosity enhancement is a crucial factor in the formulation of lubricants with specific performance characteristics. aip.org
Research comparing linear and branched alkanes under shear has found that branched molecules exhibit higher viscosity and weaker shear thinning than their linear counterparts. wisconsin.edu The molecular shape plays a critical role; under shear, linear molecules tend to elongate, while branched molecules are thought to flatten into an oblate ellipsoid shape. wisconsin.edu This difference in molecular conformation under stress is fundamental to explaining their distinct rheological behaviors. These findings are essential for designing lubricants that maintain stable performance under a wide range of temperatures and pressures. osti.gov
Table 2: Viscosity of Selected Alkanes
| Compound | Viscosity (in Poise at 20°C) |
|---|---|
| Gasoline (mixture) | 0.006 quora.com |
| Water | 0.01 quora.com |
| Light Oil (mixture) | 1.1 quora.com |
Role of Branched Alkanes as Model Compounds in Complex Hydrocarbon Mixtures
Complex hydrocarbon mixtures such as gasoline, jet fuel, and diesel are composed of hundreds to thousands of different compounds, making them incredibly difficult to study. researchgate.net Therefore, individual branched alkanes like this compound serve as essential model compounds to understand the behavior and properties of these mixtures.
In the context of fuels, branched alkanes are highly valued. They are a major component of gasoline because their structure is more resistant to spontaneous ignition under compression compared to straight-chain alkanes, which prevents engine "knocking". youtube.comstackexchange.com This property is quantified by the octane (B31449) rating, where a highly branched isomer, 2,2,4-trimethylpentane (B7799088) (iso-octane), defines the 100-point on the scale. stackexchange.com
In jet fuel, which is a kerosene-type mixture of hydrocarbons, branched alkanes play a critical role in controlling physical properties. nih.gov They help to lower the freezing point and boiling point of the fuel, which is vital for aircraft operating at high altitudes where temperatures are extremely low. nih.gov Sustainable Aviation Fuels (SAF) produced through hydroprocessing also contain a significant fraction of iso-alkanes to ensure good cold flow properties. mdpi.com By studying the behavior of specific branched alkanes, researchers can model and predict the performance of different fuel blends, aiding in the development of higher-efficiency and alternative fuels. researchgate.netnih.gov
Contributions to Green Chemistry Principles through Selective Catalysis and Sustainable Processes
The synthesis and application of branched alkanes are increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use of hazardous substances. yale.edusigmaaldrich.com
One of the core principles of green chemistry is the use of catalysis. yale.eduyale.edu Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts, can be highly selective, and can be recycled, thus generating less waste. youtube.com In the petroleum industry, shape-selective catalysts like zeolites (e.g., ZSM-5) are used in processes like catalytic cracking to preferentially break down linear alkanes over branched ones, increasing the octane number of gasoline. iitm.ac.in The development of more efficient and selective catalysts for the isomerization of linear alkanes to branched alkanes is an active area of research aimed at producing cleaner-burning fuels. researchgate.net
Furthermore, there is a strong research focus on producing branched alkanes from renewable feedstocks, aligning with the green chemistry principle of using renewable resources. yale.edubiofueljournal.com Bio-alkane gases like propane (B168953) and butane (B89635) can be produced from waste fatty acids using engineered microorganisms. rsc.org Research is also underway to synthesize larger, highly-branched alkanes suitable for gasoline from biomass-derived molecules, offering a sustainable alternative to fossil fuels. researchgate.net These biocatalytic and chemocatalytic pathways represent a move towards more sustainable processes for producing valuable branched hydrocarbons. nih.gov
Future Research Directions and Emerging Paradigms
Development of Novel Stereospecific Synthetic Routes for Branched Alkanes
The synthesis of structurally precise chiral molecules is a cornerstone of modern organic chemistry, with significant implications for pharmaceuticals, materials science, and biochemistry. iciq.org For a molecule like 3-Methyl-4-propyloctane, which possesses chiral centers, the development of stereospecific synthetic routes is of paramount importance. Future research will likely focus on advancing existing methods and discovering new catalytic systems to achieve high enantioselectivity in the synthesis of branched alkanes.
Key approaches in chiral synthesis that could be applied to this compound include:
Asymmetric Catalysis : This involves the use of chiral catalysts, often transition metal complexes with chiral ligands, to selectively produce one enantiomer over another. Asymmetric hydrogenation is a widely used technique that could be adapted for the synthesis of specific stereoisomers of this compound.
Organocatalysis : This method utilizes small organic molecules as chiral catalysts, offering a metal-free alternative for asymmetric synthesis.
Chiral Pool Synthesis : This strategy begins with a readily available chiral starting material, which is then chemically transformed into the desired target molecule while retaining its chirality. quora.com
Biocatalysis : The use of enzymes offers a highly selective and environmentally friendly approach to creating chiral centers. nih.gov Enzymes can be engineered to perform specific transformations, potentially leading to the efficient production of enantiomerically pure this compound.
A significant breakthrough in this area has been the development of a radical route that combines a photocatalyst activated by visible light with a chiral organic catalyst to achieve the selective synthesis of chiral molecules under mild conditions. iciq.org Such innovative methods hold promise for the controlled synthesis of complex branched alkanes like this compound.
Integration of Artificial Intelligence and Machine Learning in Predictive Alkane Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of accelerating the discovery and characterization of new molecules. researchgate.net For branched alkanes, AI and ML models can be trained on large datasets of known compounds to predict a wide range of properties, including thermodynamic stability, boiling points, and viscosity. researchgate.netarxiv.org
Future applications of AI and ML in the study of this compound and other branched alkanes include:
Property Prediction : Machine learning models, such as artificial neural networks and support vector regression, can accurately predict the physicochemical properties of alkanes based on their molecular structure. researchgate.netkaust.edu.savcovo.com This can significantly reduce the need for time-consuming and expensive experimental measurements. acs.org
Predicting Thermodynamic Properties : AI can be used to develop models that predict thermodynamic properties like the equivalent alkane carbon number (EACN), which is crucial in the design of microemulsion systems. nih.govacs.org
Force Field Development : Machine learning is being used to generate interatomic potentials (force fields) for molecular dynamics simulations with the accuracy of quantum mechanical calculations but at a fraction of the computational cost. nih.gov This will enable more accurate simulations of the behavior of branched alkanes like this compound in various environments.
Generative Models : AI can be used to design new branched alkanes with desired properties. By learning the relationship between structure and property, these models can propose novel molecular architectures for specific applications.
The development of robust machine learning models requires large, high-quality datasets. High-throughput force field simulations can generate vast amounts of data to train these models, paving the way for more accurate and comprehensive predictive capabilities. acs.org
Advancement of Characterization Techniques for Ultra-Trace Analysis of Complex Alkane Mixtures
Many important chemical and biological systems contain complex mixtures of hydrocarbons where branched alkanes may be present in trace amounts. nih.gov The ability to detect and quantify these trace components is crucial for understanding the composition and properties of these mixtures. Future research will focus on enhancing the sensitivity and resolution of analytical techniques to enable the ultra-trace analysis of complex alkane mixtures.
Advanced characterization techniques that are being developed include:
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This technique provides significantly higher resolution than conventional gas chromatography, allowing for the separation of closely related isomers in complex mixtures. core.ac.uk
Advanced Mass Spectrometry (MS) : Coupling high-resolution mass spectrometry with advanced separation techniques can provide detailed structural information on trace components. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy : Two-dimensional NMR techniques, such as DQF-COSY, are being developed to discriminate and quantify chemical species in complex mixtures, even when confined within porous media. nih.gov
High-Component Filtering Strategies : These methods, used with liquid chromatography-mass spectrometry (LC-MS), can filter out high-abundance components to improve the detection of trace constituents in a sample. nih.gov
These advanced analytical methods will be instrumental in identifying and quantifying this compound in complex matrices such as petroleum products, environmental samples, and biological systems.
Understanding Molecular Recognition and Self-Assembly Phenomena Involving Branched Hydrocarbons
While often considered non-polar and relatively inert, branched alkanes can participate in subtle non-covalent interactions that drive molecular recognition and self-assembly processes. Understanding these phenomena at a fundamental level is key to designing new materials and chemical systems with tailored properties.
Future research in this area will likely explore:
Host-Guest Chemistry : The design of synthetic receptors that can selectively bind specific branched alkane isomers, including stereoisomers of this compound. This could have applications in separation science and sensing.
Supramolecular Polymers : The use of branched alkanes as building blocks for the construction of self-assembling polymeric materials with unique rheological and thermal properties.
Interfacial Phenomena : Investigating the behavior of branched alkanes at interfaces, which is crucial for applications in lubrication, emulsification, and surface science.
Advanced spectroscopic and computational techniques will be essential for probing the weak intermolecular forces that govern these self-assembly processes.
Expansion of Computational Models for Enhanced Predictive Capabilities in Alkane Science
Computational chemistry provides a powerful lens through which to study the structure, properties, and reactivity of molecules. researchgate.net For branched alkanes like this compound, computational models can provide insights that are difficult or impossible to obtain through experiments alone.
Future advancements in computational modeling for alkane science will focus on:
Improved Quantum Chemical Methods : The development of more accurate and efficient quantum mechanical methods, such as Density Functional Theory (DFT), will allow for more reliable predictions of the electronic structure and reactivity of branched alkanes. researchgate.netnih.gov
Multiscale Modeling : The integration of different computational techniques, from quantum mechanics to coarse-grained simulations, will enable the study of complex phenomena over a wide range of length and time scales.
Reactive Force Fields : The development of force fields that can describe chemical reactions will allow for the simulation of processes such as combustion and catalysis involving branched alkanes.
These enhanced computational models will provide a deeper understanding of the fundamental properties of this compound and guide the design of new experiments and applications.
Research into Bio-sourced and Renewable Pathways for Branched Alkane Production
As the world seeks to transition away from fossil fuels, there is a growing interest in developing sustainable methods for producing chemicals and fuels from renewable resources. nih.gov Research into bio-sourced and renewable pathways for branched alkane production is a critical component of this effort. researchgate.net
Future research directions include:
Metabolic Engineering : The engineering of microorganisms to produce specific branched alkanes, potentially including this compound, from biomass feedstocks. rsc.orgmanchester.ac.uk This involves the design and implementation of novel biosynthetic pathways. nih.gov
Biocatalytic Conversion : The use of isolated enzymes or whole-cell biocatalysts to convert renewable starting materials into branched alkanes. researchgate.net
Chemo-catalytic Conversion of Biomass : The development of catalytic processes to convert biomass-derived platform molecules into branched alkanes.
The successful development of these bio-sourced pathways will require a multidisciplinary approach, combining expertise in synthetic biology, metabolic engineering, and catalysis.
Interdisciplinary Research Synergies with Chemical Engineering and Material Science for Branched Alkane Applications
The unique physical and chemical properties of branched alkanes make them valuable components in a wide range of applications, from fuels and lubricants to advanced materials. Realizing the full potential of molecules like this compound will require close collaboration between chemists, chemical engineers, and material scientists.
Future interdisciplinary research will likely focus on:
Advanced Fuels : The design and formulation of high-performance fuels with tailored combustion properties, where branched alkanes play a crucial role in determining octane (B31449) ratings.
High-Performance Lubricants : The development of lubricants with improved viscosity, thermal stability, and wear resistance, leveraging the unique properties of branched alkanes.
Phase-Change Materials : The use of branched alkanes in thermal energy storage applications, where their melting and freezing characteristics can be precisely tuned.
Soft Materials : The incorporation of branched alkanes into polymers and gels to control their mechanical and rheological properties.
By fostering these interdisciplinary synergies, the scientific community can accelerate the translation of fundamental knowledge about branched alkanes into innovative technologies with real-world impact.
Q & A
Basic Research Questions
Q. What is the systematic IUPAC nomenclature for 3-methyl-4-propyloctane, and how does its branching affect isomer classification?
- Methodological Answer : The IUPAC name is derived by identifying the longest carbon chain (octane) and numbering substituents to achieve the lowest possible locants. The "4-propyl" and "3-methyl" groups are prioritized based on substituent hierarchy rules. Structural isomers arise from alternative branching patterns (e.g., 3-methyl-4-isopropyloctane), as illustrated in comparative tables of alkane isomers . Isomer classification requires analyzing substituent positions and branching complexity using bond-line structures.
Q. What experimental methods are recommended for determining physical properties like boiling points in branched alkanes such as this compound?
- Methodological Answer : Boiling points are measured using fractional distillation under controlled atmospheric pressure. Comparative data from linear vs. branched alkanes (e.g., 2-methylbutane [28°C] vs. pentane [36°C]) demonstrate reduced intermolecular forces (London dispersion) in branched structures due to decreased surface area . Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) validate purity and thermal behavior.
Q. How do London dispersion forces dominate the physical behavior of this compound compared to cycloalkanes?
- Methodological Answer : Alkanes like this compound lack polar bonds, relying solely on London forces. Experimental comparisons with cycloalkanes (e.g., sp³ hybridization effects) involve measuring viscosity, vapor pressure, and melting points. Computational models (e.g., molecular dynamics simulations) quantify force strength based on molecular surface area and branching .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of combustion) for branched alkanes?
- Methodological Answer : Discrepancies arise from impurities or measurement techniques. Researchers should:
- Cross-validate using high-purity standards (≥99.9%) and replicate experiments.
- Apply statistical meta-analysis to aggregate literature data.
- Use bomb calorimetry under inert atmospheres to minimize oxidation artifacts.
Reference guidelines on data contradiction analysis in discussion sections .
Q. How can computational chemistry predict isomer stability and reaction pathways for this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculates relative stability by comparing Gibbs free energy of isomers. Transition state analysis identifies favored pathways (e.g., carbocation rearrangements). Published workflows for alkane simulations recommend basis sets like B3LYP/6-31G* and solvent-effect corrections .
Q. What challenges arise in synthesizing enantiomerically pure derivatives of this compound, and what catalytic systems show promise?
- Methodological Answer : Achieving enantiomeric purity requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes). Challenges include steric hindrance from branching and racemization during purification. Asymmetric hydrogenation and kinetic resolution protocols are tested, with progress monitored via chiral HPLC or polarimetry. Research outlines emphasize iterative optimization of reaction conditions .
Q. How do structural isomers of this compound influence reactivity in free-radical halogenation?
- Methodological Answer : Reactivity is tested by comparing halogenation rates under UV light, controlling variables (temperature, halogen concentration). Tertiary C-H bonds in branched isomers react faster due to radical stability. GC-MS and NMR track regioselectivity, while computational models (e.g., Fukui indices) predict reaction sites .
Data Contradiction and Validation
Q. How should researchers address inconsistent spectroscopic (NMR/IR) data for this compound analogs?
- Methodological Answer :
- Validate synthetic routes to ensure correct structures (e.g., 2D-NMR for connectivity).
- Compare experimental IR spectra with computational predictions (e.g., harmonic vibrational frequency calculations).
- Use deuterated solvents and internal standards (e.g., TMS) to calibrate NMR shifts.
Guidelines for discussing unexpected findings emphasize transparency in reporting anomalies .
Tables for Comparative Analysis
| Compound | Boiling Point (°C) | Branching Type | Reference |
|---|---|---|---|
| n-Octane | 126 | Linear | |
| This compound | ~110 (estimated) | Branched | |
| 2-Methylbutane | 28 | Monosubstituted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
